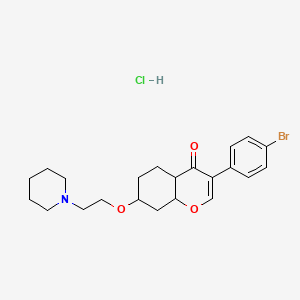

1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.

Scientific Research Applications

Corrosion Inhibition

Quinoxalin-6-yl derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Studies demonstrate that these compounds can significantly reduce corrosion rates, with their efficiency increasing with concentration. The inhibitors work by spontaneously adsorbing on the mild steel surface, forming protective films, as confirmed through electrochemical studies and scanning electron microscopy (SEM) images. Quantum chemical calculations have supported these findings, showing a good correlation with experimental data (Olasunkanmi et al., 2015).

Catalytic Behavior in Polymerization

The synthesis and characterization of metal complexes bearing quinoxalin-6-yl derivatives have revealed their catalytic potential towards ethylene reactivity. These complexes, particularly when coordinated with iron(II) and cobalt(II), have shown to catalyze ethylene oligomerization and polymerization effectively. The activities of these catalysts have been explored under various conditions, indicating a significant potential for industrial applications in polymer synthesis (Sun et al., 2007).

Synthesis of Heterocyclic Compounds

Quinoxalin-6-yl derivatives have also found application in the synthesis of a wide range of heterocyclic compounds. For example, their utilization in multicomponent condensations has led to the creation of novel compounds with potential biological activities. These synthetic methodologies offer advantages such as regio- and chemoselectivity, providing a pathway to synthesize complex molecules that could have applications in drug discovery and other areas of chemical research (Chebanov et al., 2008).

Antimicrobial Properties

Some quinoxalin-6-yl derivatives have been synthesized and evaluated for their antimicrobial properties. Research has shown that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This indicates their potential as leads for the development of new antimicrobial agents (Raju et al., 2016).

Material Chemistry and Organic Synthesis

In material chemistry and organic synthesis, quinoxalin-6-yl derivatives have been applied in the development of new materials and organic reactions. They have been used as intermediates in the synthesis of complex organic molecules and materials with unique properties. This includes the development of novel synthetic routes and methodologies that are more efficient, selective, or environmentally friendly (Alizadeh & Mokhtari, 2013).

properties

IUPAC Name |

1-[5-(4-ethylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-3-15-4-6-16(7-5-15)19-13-21(25(24-19)14(2)26)17-8-9-18-20(12-17)23-11-10-22-18/h4-12,21H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPHBSCOMDJPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)

![(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2563990.png)

![2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B2563996.png)

![N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563997.png)

![2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether](/img/structure/B2563998.png)

![4-Methoxy-1-methyl-5-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2564001.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2564005.png)

![Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2564008.png)